Syringaresinol diglucoside

Descripción

Propiedades

IUPAC Name |

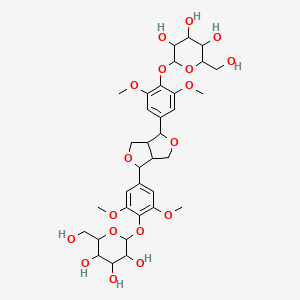

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 |

Source

|

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113328 |

Source

|

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96038-87-8, 573-44-4 |

Source

|

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C |

Source

|

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Syringaresinol Diglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (B1662434) diglucoside, a prominent lignan (B3055560) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this bioactive compound, detailing its concentration in various plant species. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates key signaling pathways through which Syringaresinol diglucoside exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Data

This compound is distributed across a range of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Eleutherococcus senticosus (Siberian Ginseng) | Araliaceae | Fruit Intractum | 0.96 mg/g | [1] |

| Eleutherococcus senticosus (Siberian Ginseng) | Araliaceae | Dried Underground Organs | >0.08% (sum with Eleutheroside B) | [2] |

| Syringa vulgaris (Common Lilac) | Oleaceae | Flowers | Data not available for diglucoside; contains syringin | [3][4] |

| Paraserianthes falcataria (Falcata Tree) | Fabaceae | Heartwood | Presence confirmed, quantification not specified | |

| Cinnamomum cassia (Chinese Cinnamon) | Lauraceae | Bark | Presence of syringaresinol confirmed, diglucoside not quantified | [5] |

| Panax ginseng (Korean Ginseng) | Araliaceae | Berries | Presence of syringaresinol confirmed, diglucoside not quantified | [6][7] |

Table 2: Lignan Content (Including Syringaresinol) in Cereals and Oilseeds

| Source | Lignan Type | Concentration Range | Reference(s) |

| Rye (Secale cereale) | Syringaresinol, among others | 11.4 - 67.0 mg/kg (in grains) | |

| Flaxseed (Linum usitatissimum) | Primarily Secoisolariciresinol diglucoside (SDG) | 9 - 30 mg/g (total lignans) |

Note: Data for this compound specifically is limited in many of these sources, with research often focusing on the aglycone form (syringaresinol) or total lignan content.

Experimental Protocols

Extraction and Isolation of this compound from Eleutherococcus senticosus Root

This protocol is a composite of established methods for lignan extraction and purification.

1.1. Materials and Equipment

-

Dried and powdered Eleutherococcus senticosus root

-

n-Hexane

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Silica (B1680970) gel (for column chromatography)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Rotary evaporator

-

Freeze dryer

1.2. Extraction Procedure

-

Defatting: Macerate 100 g of powdered E. senticosus root with n-hexane (3 x 500 mL, 24 h each) at room temperature to remove lipids. Discard the hexane (B92381) extracts.

-

Methanol Extraction: Air-dry the defatted plant material and subsequently extract with 80% aqueous methanol (3 x 1 L, 24 h each) at room temperature with occasional shaking.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

-

Lyophilization: Freeze-dry the concentrated extract to yield a stable powder.

1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) packed in a suitable non-polar solvent such as chloroform (B151607) (CHCl₃).

-

Sample Loading: Dissolve a portion of the lyophilized crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% CHCl₃, followed by CHCl₃:MeOH mixtures (e.g., 99:1, 95:5, 90:10, 80:20, 50:50, v/v), and finally 100% MeOH.

-

Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1) and visualizing under UV light (254 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling: Combine the fractions containing the compound of interest based on the TLC analysis.

1.4. Purification by Preparative HPLC

-

Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 280 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.

-

Final Processing: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by HPLC-UV

2.1. Materials and Equipment

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Plant extract (prepared as described in the extraction protocol)

2.2. Chromatographic Conditions

-

Mobile Phase A: 0.5% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient could be: 0-10 min, 15% B; 10-25 min, 15-30% B; 25-30 min, 30-50% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm[8]

-

Injection Volume: 10 µL

2.3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh about 1 mg of this compound reference standard and dissolve it in methanol to make a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from, for example, 10 to 200 µg/mL.

-

Sample Solution: Accurately weigh a known amount of the plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

2.4. Quantification

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound, and its aglycone syringaresinol, have been shown to modulate several key signaling pathways implicated in inflammation, cell cycle regulation, and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

Syringaresinol and its diglucoside have demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][9]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Syringaresinol has been shown to suppress the phosphorylation of the NF-κB pathway[2].

References

- 1. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Syringaresinol Diglucoside Biosynthetic Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic cascade, regulatory networks, and experimental methodologies underpinning the synthesis of a pharmacologically significant lignan (B3055560).

Introduction

Syringaresinol (B1662434) diglucoside, a prominent lignan glycoside found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As the demand for natural product-based therapeutics continues to grow, a comprehensive understanding of the biosynthetic pathway of syringaresinol diglucoside is paramount for its sustainable production and the development of novel pharmaceuticals. This technical guide provides a detailed overview of the core biosynthetic pathway, from the initial phenylpropanoid precursors to the final glycosylated product. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important plant metabolite.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The pathway can be broadly divided into three key stages: the formation of the monolignol precursor, the dimerization to the lignan backbone, and the subsequent glycosylation.

Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters. A key branch point for syringaresinol biosynthesis is the formation of sinapyl alcohol, a monolignol that serves as the direct precursor. This multi-step process involves the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to form sinapoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde (B192390).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces sinapaldehyde to sinapyl alcohol.

Oxidative Dimerization to Syringaresinol

The defining step in the formation of the syringaresinol backbone is the oxidative dimerization of two sinapyl alcohol molecules. This reaction is catalyzed by one-electron oxidizing enzymes, primarily peroxidases and laccases, which generate sinapyl alcohol radicals.[1] These radicals then couple at the C8-C8' position to form syringaresinol.[1]

The stereochemistry of this coupling is crucial and is often controlled by non-catalytic dirigent proteins (DIRs) . In the absence of DIRs, the radical coupling is typically non-specific, leading to a racemic mixture of (+)- and (-)-syringaresinol.[1] Dirigent proteins, however, capture the monolignol radicals and orient them in a regio- and stereospecific manner, leading to the exclusive formation of a single stereoisomer.[1]

Glycosylation to this compound

The final step in the biosynthesis is the sequential glycosylation of syringaresinol to form this compound. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a glucose moiety from UDP-glucose to the hydroxyl groups of syringaresinol. It is a two-step process:

-

Syringaresinol + UDP-Glucose → Syringaresinol monoglucoside + UDP

-

Syringaresinol monoglucoside + UDP-Glucose → this compound + UDP

While the specific UGTs responsible for the glycosylation of syringaresinol have not been fully characterized in all plant species, studies on related lignan pathways suggest that members of the UGT71, UGT72, and UGT88 families are likely involved.[2]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway provides valuable insights into its efficiency and regulation. The following tables summarize available data on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |

| UGT72E3 | Sinapyl alcohol | 18.2 ± 1.5 | 1.8 ± 0.1 | Arabidopsis thaliana | [3] |

| UGT72E2 | Sinapyl alcohol | 25.6 ± 2.1 | 2.5 ± 0.2 | Arabidopsis thaliana | [3] |

Note: Kinetic data for UGTs with syringaresinol as a substrate is currently limited in the literature.

Table 2: Concentration of Syringaresinol and its Glucosides in Eleutherococcus senticosus

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Syringaresinol | Root | ~0.1 - 0.5 | [4] |

| This compound (Eleutheroside E) | Root | 0.6 - 1.9 | [4] |

| This compound (Eleutheroside E) | Stem | Generally higher than in roots | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of Syringaresinol and its Glucosides by LC-MS/MS

Objective: To extract and quantify syringaresinol and its glucosides from plant material.

Materials:

-

Lyophilized and ground plant tissue

-

Water

-

Formic acid

-

Acetonitrile

-

Internal standard (e.g., secoisolariciresinol-d8)

-

LC-MS/MS system with an ESI source

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol containing the internal standard.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet and combine the supernatants.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Syringaresinol: Monitor transitions such as m/z 417 -> 387, 355.

-

Syringaresinol monoglucoside: Monitor transitions such as m/z 579 -> 417.

-

This compound: Monitor transitions such as m/z 741 -> 579, 417.

-

-

-

Quantification: Generate a standard curve for each analyte using authentic standards and calculate the concentration in the samples based on the peak area ratios relative to the internal standard.[1][6]

Protocol 2: In Vitro UDP-Glycosyltransferase (UGT) Assay

Objective: To determine the activity of a UGT enzyme with syringaresinol as a substrate.

Materials:

-

Purified recombinant UGT enzyme

-

Syringaresinol

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methanol

-

LC-MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM DTT

-

5 mM MgCl2

-

100 µM Syringaresinol (dissolved in DMSO, final DMSO concentration <1%)

-

1 mM UDP-glucose

-

Purified UGT enzyme (e.g., 1-5 µg)

-

-

The final reaction volume is typically 50-100 µL.

-

Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of syringaresinol monoglucoside and diglucoside.

-

Quantify the products using a standard curve of the respective compounds.

-

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, ensuring its production in response to developmental cues and environmental stimuli.

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. Several families of transcription factors are known to regulate the phenylpropanoid pathway, including:

-

MYB (myeloblastosis) transcription factors: These are major regulators of secondary metabolism. Specific R2R3-MYB proteins have been shown to activate the expression of genes involved in lignin (B12514952) and lignan biosynthesis.[7][8]

-

WRKY transcription factors: This family of transcription factors is often involved in plant defense responses and can also regulate the expression of phenylpropanoid pathway genes.[9]

-

bHLH (basic helix-loop-helix) transcription factors: These often work in concert with MYB proteins to regulate target gene expression.

Hormonal and Environmental Signals: The pathway is also influenced by various plant hormones and external factors:

-

Jasmonic acid (JA) and Salicylic acid (SA): These defense-related hormones can induce the expression of biosynthetic genes, leading to increased production of lignans (B1203133) as part of the plant's defense response.

-

Light: Light quality and quantity can influence the expression of phenylpropanoid pathway genes.

-

Wounding and Pathogen Attack: Physical damage or infection can trigger a significant upregulation of the pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and highly regulated process that is integral to plant secondary metabolism. While significant progress has been made in elucidating the key enzymes and steps involved, further research is needed to fully characterize the specific UDP-glycosyltransferases responsible for the final glycosylation steps and to unravel the intricate regulatory networks that control the pathway. A deeper understanding of these aspects will be crucial for the metabolic engineering of plants and microorganisms to enhance the production of this valuable pharmacological compound, thereby paving the way for its broader application in medicine and human health.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eleuthero Root and Rhizome [doi.usp.org]

- 7. MYB20, MYB42, MYB43, and MYB85 Regulate Phenylalanine and Lignin Biosynthesis during Secondary Cell Wall Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MYB Transcription Factors and Its Regulation in Secondary Cell Wall Formation and Lignin Biosynthesis during Xylem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

Syringaresinol Diglucoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (B1662434) diglucoside is a naturally occurring lignan (B3055560) found in a variety of plants. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Syringaresinol diglucoside, in particular, has demonstrated promising antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with experimental protocols and diagrammatic representations of its signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a glycoside of the lignan syringaresinol. Its chemical structure consists of a central furofuran lignan core, syringaresinol, which is glycosidically linked to two glucose units.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| CAS Number | 66791-77-3, 96038-87-8[1][2] |

| Molecular Formula | C₃₄H₄₆O₁₈[1][2] |

| Molecular Weight | 742.72 g/mol [1][2] |

| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O[C@H]6--INVALID-LINK--CO)O)O">C@@HO)OC[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available for the diglucoside. The aglycone, Syringaresinol, has a melting point of 210-211 °C. |

| Solubility | Soluble in DMSO.[3] Data for other solvents is not readily available, but related lignan glucosides are soluble in water, ethanol (B145695), and DMF. |

| Appearance | White to off-white solid.[3] |

| Storage | Store at 2-8°C.[4] |

| Flash Point | 519.7 °C[2] |

Biological Activities and Signaling Pathways

This compound and its aglycone, syringaresinol, exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators.[2] Studies on its aglycone, syringaresinol, have elucidated its mechanism of action, which involves the inhibition of the NF-κB and MAPK signaling pathways.[1][5]

Antioxidant Activity

The antioxidant properties of syringaresinol are attributed to its ability to scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms through the Keap1/Nrf2 signaling pathway.[6]

Table 3: Summary of Biological Activities and IC50 Values

| Biological Activity | Assay | Test Compound | Cell Line/System | IC50 Value |

| Antioxidant | DPPH radical scavenging | Syringaresinol | - | 1.73 µg/mL[7] |

| ABTS radical scavenging | Syringaresinol | - | 2.10 µg/mL[7] | |

| Anti-inflammatory | COX-2 Inhibition | Data not available | - | - |

| Nitric Oxide Production | Syringaresinol | RAW 264.7 macrophages | Not explicitly stated, but significant inhibition observed[8] | |

| Anticancer | Cytotoxicity | Syringaresinol | A549 (Lung cancer) | 36.9 µg/mL[9] |

| Cytotoxicity | Secoisolariciresinol (related lignan) | MCF-7 (Breast cancer) | 25 µM[10] |

Experimental Protocols

Isolation and Purification of this compound (General Procedure)

A general procedure for the isolation of lignan glucosides from plant material involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol (B129727) or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the glycosides (typically the ethyl acetate (B1210297) or butanol fraction) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved by preparative high-performance liquid chromatography (HPLC).

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.[11]

Methodology:

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

-

Sample preparation: A series of concentrations of this compound are prepared in methanol.

-

Reaction: An aliquot of each sample concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

NF-κB Luciferase Reporter Assay

This assay is used to measure the effect of a compound on the transcriptional activity of NF-κB.[5][12]

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293T or RAW 264.7) are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined time (e.g., 6-24 hours).

-

Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of this compound on NF-κB activation is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a promising natural product with significant antioxidant and anti-inflammatory properties. Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB and Nrf2. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile, including its bioavailability, metabolism, and efficacy in in vivo models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. arigobio.com [arigobio.com]

- 7. benchchem.com [benchchem.com]

- 8. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. bowdish.ca [bowdish.ca]

Syringaresinol Diglucoside: A Technical Guide to its Phytoestrogenic Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol (B1662434) diglucoside, a naturally occurring lignan (B3055560) glycoside, has garnered significant interest for its potential as a phytoestrogen. This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. As a selective estrogen receptor modulator (SERM), syringaresinol diglucoside and its metabolites present a promising area of research for hormonal therapies and other health applications. This document consolidates current knowledge to facilitate further investigation and drug development efforts in this field.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activity. Among these, the lignan family, and specifically this compound, has been identified as a noteworthy candidate for further study. Found in various plants, including Siberian ginseng (Eleutherococcus senticosus), this compound is a glycoside that undergoes metabolic activation in the gut to yield its bioactive aglycone, syringaresinol, and subsequently, enterolignans such as enterodiol (B191174) and enterolactone.[1] These metabolites are structurally similar to endogenous estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways.[2] This guide will delve into the phytoestrogenic properties of this compound, focusing on its interaction with estrogen receptors, the downstream signaling cascades it initiates, and the experimental frameworks used to characterize its activity.

Phytoestrogenic Activity of this compound and its Metabolites

The estrogenic activity of this compound is primarily attributed to its metabolites, which can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding can elicit either agonistic or antagonistic effects depending on the tissue type and the local estrogen environment.

Quantitative Data on Estrogenic Activity

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| Syringin (B1682858) | MTT Assay | MCF-7 | IC50 | 207.9 µg/mL (at 48h) | [3] |

| Syringin | MTT Assay | MDA-MB-231 | IC50 | 228.8 µg/mL (at 48h) | [3] |

| Secoisolariciresinol (B192356) Diglucoside (SDG) Derivative 2 (secoisolariciresinol) | Cell Growth Inhibition | MCF-7 | IC50 | 25 µM | [4] |

| Secoisolariciresinol Diglucoside (SDG) Derivative 3 (secoisolariciresinol-4', 4″-diacetate) | Cell Growth Inhibition | MCF-7 | IC50 | 11 µM | [4] |

Note: Data for syringin and secoisolariciresinol diglucoside derivatives are presented as surrogates due to the lack of direct quantitative data for this compound in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound, through its metabolites, exerts its phytoestrogenic effects by binding to estrogen receptors, which are ligand-activated transcription factors. This interaction initiates a cascade of molecular events that modulate gene expression. Furthermore, evidence suggests the involvement of other signaling pathways, such as PI3K/Akt and MAPK/ERK, in the biological activities of syringaresinol and related lignans (B1203133).

Estrogen Receptor Signaling Pathway

Upon entering the cell, the aglycone and enterolignan metabolites of this compound can bind to ERα and ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The receptor-ligand complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6]

References

- 1. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Syringaresinol diglucoside | 66791-77-3 | FS145195 [biosynth.com]

- 3. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiestrogenic and antiproliferative potency of secoisolariciresinol diglucoside derivatives on MCF-7 breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 5. Secoisolariciresinol diglucoside regulates estrogen receptor expression to ameliorate OVX-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antioxidant capacity of Syringaresinol diglucoside

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Syringaresinol (B1662434) Diglucoside

Introduction

Syringaresinol diglucoside is a naturally occurring lignan (B3055560) glycoside found in various plants, including the roots of Eleutherococcus senticosus (Siberian ginseng).[1] As a phenolic compound, it is recognized for its potential antioxidant properties, which are of significant interest to researchers in pharmacology and drug development.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of syringaresinol and its aglycone, syringaresinol, detailing the experimental protocols used for its evaluation, presenting quantitative data, and illustrating the underlying biochemical pathways.

The antioxidant action of phenolic compounds like syringaresinol is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize highly reactive free radicals.[3][4] This process terminates the oxidative chain reactions that can lead to cellular damage, lipid peroxidation, and DNA damage.[4] The antioxidant potential of these compounds is often mediated through complex signaling pathways, such as the Nrf2 pathway, which regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][6]

Quantitative Antioxidant Activity

The efficacy of an antioxidant is typically quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. The data available for syringaresinol (the aglycone of the title compound) demonstrates potent radical scavenging activity.

| Assay | Compound | Reported Value (EC50) | Reference |

| DPPH Radical Scavenging | (-)-Syringaresinol | 10.77 µg/mL | [7][8] |

| ABTS Radical Scavenging | (-)-Syringaresinol | 10.35 µg/mL | [7][8] |

Note: The data above pertains to Syringaresinol. While this compound is the parent compound, many studies focus on its aglycone, which is formed after hydrolysis. The glycosylation can affect bioavailability and activity.

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for three widely used in vitro assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.[3]

Principle: The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[3][9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695) (99.5%)

-

Test Compound (this compound)

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark to prevent degradation.[3][7]

-

Sample Preparation: Prepare a series of concentrations of the test compound in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to 100 µL of each sample concentration.[3][7]

-

Controls:

-

Blank: 100 µL of DPPH solution and 100 µL of methanol.[3]

-

Positive Control: 100 µL of DPPH solution and 100 µL of a known antioxidant (e.g., Trolox).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][7]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][7][9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100[3] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3]

Principle: Antioxidants donate electrons or hydrogen atoms to the ABTS•+, reducing it to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[10]

Materials:

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Test Compound

-

96-well microplate

-

Microplate reader

Protocol:

-

ABTS•+ Solution Preparation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][7]

-

ABTS•+ Dilution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3][7]

-

Sample Preparation: Prepare various concentrations of the test compound.

-

Reaction Setup: In a 96-well plate, add 180-190 µL of the diluted ABTS•+ solution to 10-20 µL of each sample concentration.[3][7]

-

Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[3][7]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle: At a low pH, antioxidants reduce the colorless Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex. The change in absorbance at 593 nm is proportional to the total reducing power of the sample.[11]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test Compound

-

Standard (e.g., FeSO₄ solution)

-

96-well microplate

-

Microplate reader

Protocol:

-

FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[12]

-

Sample Preparation: Prepare various concentrations of the test compound.

-

Reaction Setup: In a 96-well plate, add 260-280 µL of the FRAP working solution to 10-30 µL of the sample, standard, or blank (solvent).[12][13]

-

Incubation: Incubate the plate at 37°C for approximately 4-10 minutes.[12][13]

-

Calculation: A standard curve is generated using a ferrous sulfate (B86663) (FeSO₄) solution. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., mM Fe²⁺/g of sample).[13]

Visualizations: Workflows and Pathways

Experimental Workflow

The general workflow for these colorimetric antioxidant assays follows a consistent series of steps, as illustrated below.

Nrf2-Mediated Antioxidant Signaling Pathway

Syringaresinol may exert its protective effects by modulating key antioxidant signaling pathways.[6] The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[5] Under oxidative stress, Nrf2 is activated to promote the expression of antioxidant enzymes. Mitogen-activated protein kinases (MAPKs) have also been implicated in the induction of Nrf2.[14][15]

Conclusion

The available in vitro data indicates that syringaresinol, the aglycone of this compound, is a potent antioxidant capable of scavenging free radicals effectively. The standardized DPPH, ABTS, and FRAP assays provide robust and reproducible methods for quantifying this activity. The underlying mechanism of action is likely linked to its ability to donate hydrogen atoms and its potential to modulate critical cellular defense pathways like the Keap1-Nrf2 system. For drug development professionals and scientists, this compound represents a promising natural compound for further investigation into its therapeutic applications against oxidative stress-related pathologies. Future research should focus on cell-based assays to confirm these findings in a biological context and explore the specific molecular interactions within the Nrf2 signaling cascade.

References

- 1. biosynth.com [biosynth.com]

- 2. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Phosphorylation of Nrf2 at Multiple Sites by MAP Kinases Has a Limited Contribution in Modulating the Nrf2-Dependent Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]

An In-depth Technical Guide on the Anti-inflammatory Properties of Syringaresinol Diglucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syringaresinol diglucoside, a lignan (B3055560) found in various medicinal plants, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific evidence supporting its anti-inflammatory effects. Through a detailed examination of its mechanism of action, this document elucidates how this compound modulates key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents quantitative data from various in vitro and in vivo studies in structured tables for clear comparison and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the need for safer and more targeted therapeutic options.

This compound, a naturally occurring phenolic compound, has emerged as a subject of interest due to its potent anti-inflammatory activities. This document aims to provide a detailed technical resource for researchers and drug development professionals on the anti-inflammatory properties of this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of key intracellular signaling cascades, most notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] It exerts this effect by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling route in the inflammatory response.[1] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

Studies have demonstrated that this compound can suppress the phosphorylation of p38 and JNK in LPS-stimulated macrophages.[1] By inhibiting the activation of these key kinases, this compound further contributes to the downregulation of inflammatory mediator production.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Studies

Table 1: Effect of Syringaresinol on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages [1]

| Inflammatory Mediator | Concentration of Syringaresinol (µM) | Inhibition |

| Nitric Oxide (NO) | 25 | Significant |

| 50 | Significant | |

| 100 | Significant | |

| Prostaglandin E2 (PGE2) | 25 | Significant |

| 50 | Significant | |

| 100 | Significant | |

| TNF-α | 25 | Significant |

| 50 | Significant | |

| 100 | Significant | |

| IL-1β | 25 | Significant |

| 50 | Significant | |

| 100 | Significant | |

| IL-6 | 25 | Significant |

| 50 | Significant | |

| 100 | Significant |

Table 2: Effect of Syringaresinol on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages [1]

| Protein/Gene | Concentration of Syringaresinol (µM) | Effect |

| iNOS (protein) | 25, 50, 100 | Dose-dependent decrease |

| COX-2 (protein) | 25, 50, 100 | Dose-dependent decrease |

| iNOS (mRNA) | 25, 50, 100 | Dose-dependent decrease |

| COX-2 (mRNA) | 25, 50, 100 | Dose-dependent decrease |

In Vivo Studies

Table 3: Effect of Secoisolariciresinol Diglucoside (SDG) on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |

| SDG | 20 | 28.89[2] |

| SDG | 40 | 37.25[2] |

| SDG | 80 | 45.18[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting (primary antibodies for iNOS, COX-2, p-p65, p-p38, p-JNK, and β-actin; secondary antibodies; lysis buffer; etc.)

-

Reagents and equipment for RT-PCR (RNA extraction kit, reverse transcriptase, primers for iNOS, COX-2, and housekeeping gene)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blot and RT-PCR) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated forms of p65, p38, JNK, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

RT-PCR Analysis:

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform quantitative real-time PCR using specific primers for iNOS and COX-2 to determine their mRNA expression levels, normalized to a housekeeping gene.

-

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rodents.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into different groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound (e.g., 20, 40, 80 mg/kg, administered orally).

-

Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators, makes it an attractive candidate for further investigation and development as a novel anti-inflammatory agent. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of inflammatory diseases.

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Antidiabetic Effects of Syringaresinol Diglucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol (B1662434) diglucoside, a lignan (B3055560) found in various plants, has emerged as a compound of interest for its potential therapeutic benefits in managing diabetes mellitus. This technical guide synthesizes the current scientific evidence from preclinical studies, detailing its effects on key diabetic markers and elucidating its underlying molecular mechanisms. In vivo studies on streptozotocin-induced diabetic models demonstrate the capacity of syringaresinol diglucoside to significantly lower blood glucose levels, improve lipid profiles, and enhance insulin (B600854) secretion.[1][2] In vitro experiments further support these findings, revealing its action on glucose consumption and insulin sensitivity in hepatic and muscle cell lines.[3] The primary mechanisms of action appear to involve the modulation of critical signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and Akt, which are central to glucose and lipid metabolism.[3][4][5] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling cascades associated with the antidiabetic effects of this compound, offering a valuable resource for researchers and professionals in the field of diabetes drug discovery.

In Vivo Antidiabetic and Antioxidative Effects

An in vivo study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic mouse model demonstrated the significant antidiabetic potential of Syringaresinol-di-O-β-D-glucoside (SOG).[1][2] Administration of SOG at varying doses (25, 50, and 75 mg/kg) resulted in notable improvements in key diabetic and metabolic parameters.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from the study on STZ-induced diabetic mice treated with Syringaresinol-di-O-β-D-glucoside.

Table 1: Effects of this compound on Body Weight, Food and Water Intake

| Parameter | Model Group | 25 mg/kg SOG | 50 mg/kg SOG | 75 mg/kg SOG |

| Body Weight (g) | 18.2 ± 1.3 | 20.1 ± 1.1 | 21.5 ± 1.5 | 22.8 ± 1.6 |

| Food Intake ( g/day ) | 21.3 ± 2.1 | 18.5 ± 1.9 | 16.2 ± 1.7 | 14.1 ± 1.5 |

| Water Intake (mL/day) | 35.6 ± 3.2 | 30.1 ± 2.8 | 25.4 ± 2.5 | 21.7 ± 2.2 |

| P<0.05, **P<0.01 vs. model group. Data are presented as mean ± standard deviation.[2] |

Table 2: Effects on Fasting Blood Glucose and Insulin Levels

| Parameter | Model Group | 25 mg/kg SOG | 50 mg/kg SOG | 75 mg/kg SOG |

| Fasting Blood Glucose (mmol/L) | 28.4 ± 3.1 | 22.1 ± 2.5 | 17.8 ± 2.1 | 13.5 ± 1.9 |

| Serum Fasting Insulin (mIU/L) | 8.9 ± 1.2 | 11.2 ± 1.4 | 13.5 ± 1.6 | 15.8 ± 1.7 |

| Pancreatic Insulin (mIU/L) | 2.1 ± 0.3 | 2.9 ± 0.4 | 3.6 ± 0.5 | 4.2 ± 0.6 |

| P<0.05, **P<0.01 vs. model group. Data are presented as mean ± standard deviation.[2] |

Table 3: Effects on Serum Lipid Profile

| Parameter | Model Group | 25 mg/kg SOG | 50 mg/kg SOG | 75 mg/kg SOG |

| Total Cholesterol (TC) (mmol/L) | 6.8 ± 0.7 | 5.9 ± 0.6 | 5.1 ± 0.5 | 4.3 ± 0.4 |

| Triglyceride (TG) (mmol/L) | 3.9 ± 0.4 | 3.2 ± 0.3 | 2.6 ± 0.3 | 2.1 ± 0.2 |

| HDL-C (mmol/L) | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.2 |

| LDL-C (mmol/L) | 3.2 ± 0.4 | 2.6 ± 0.3 | 2.1 ± 0.2 | 1.6 ± 0.2 |

| VLDL-C (mmol/L) | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |

| Free Fatty Acid (FFA) (mmol/L) | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| *P<0.05, **P<0.01 vs. model group. Data are presented as mean ± standard deviation.[2] |

Table 4: Effects on Kidney Oxidative Stress Markers

| Parameter | Model Group | 25 mg/kg SOG | 50 mg/kg SOG | 75 mg/kg SOG |

| Malondialdehyde (MDA) (nmol/mgprot) | 12.8 ± 1.5 | 10.1 ± 1.2 | 8.2 ± 0.9 | 6.5 ± 0.7 |

| Superoxide Dismutase (SOD) (U/mgprot) | 25.6 ± 2.8 | 30.1 ± 3.1 | 35.4 ± 3.6 | 40.2 ± 4.1 |

| Catalase (CAT) (U/mgprot) | 15.2 ± 1.7 | 18.9 ± 2.1 | 22.5 ± 2.5 | 26.1 ± 2.8 |

| Total Antioxidant Capacity (T-AOC) (U/mgprot) | 8.9 ± 1.1 | 11.2 ± 1.3 | 13.8 ± 1.5 | 16.5 ± 1.8 |

| *P<0.05, **P<0.01 vs. model group. Data are presented as mean ± standard deviation.[2] |

Experimental Protocol: In Vivo Study

-

Animal Model : Male ICR mice were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg. Mice with fasting blood glucose levels ≥ 11.1 mmol/L were considered diabetic and included in the study.[1]

-

Treatment Groups : Diabetic mice were randomly divided into a model group and three SOG-treated groups (25, 50, and 75 mg/kg). A normal control group of non-diabetic mice was also included.

-

Administration : SOG was administered orally once daily for four weeks.

-

Biochemical Analysis : At the end of the treatment period, blood samples were collected for the analysis of fasting blood glucose, serum insulin, and lipid profiles (TC, TG, HDL-C, LDL-C, VLDL-C, FFA). Pancreatic insulin levels were also determined. Kidney tissues were harvested to measure levels of oxidative stress markers (MDA, SOD, CAT, T-AOC).[1][2]

-

Western Blotting : The expression of nitrotyrosine and transforming growth factor-β1 (TGF-β1) in kidney tissues was analyzed by Western blotting to assess oxidative stress and fibrosis.[1]

In Vitro Effects on Glucose and Lipid Metabolism

In vitro studies using HepG2 human liver cancer cells and C2C12 mouse myotubes have provided further insights into the cellular mechanisms of Syringaresinol-4-O-β-d-glucoside (SSG).

Quantitative Data from In Vitro Studies

Table 5: Effect of this compound on Glucose Consumption in HepG2 Cells

| Treatment | Glucose Consumption (%) |

| Control | 100 |

| Insulin (100 nmol/L) | 145 ± 8.5 |

| SSG (1 µmol/L) | 112 ± 5.2* |

| SSG (10 µmol/L) | 128 ± 6.9 |

| Insulin (100 nmol/L) + SSG (10 µmol/L) | 165 ± 9.8**# |

| *P<0.05, **P<0.01 vs. control group; #P<0.05 vs. insulin or SSG alone. Data are presented as mean ± standard deviation.[3] |

Table 6: Effect of this compound on Insulin Resistance in C2C12 Myotubes

| Treatment | Glucose Consumption (%) | Glucose Uptake (%) |

| Control | 100 | 100 |

| Insulin (1 µmol/L) - Model | 62 ± 4.5 | 58 ± 4.1 |

| SSG (1 µmol/L) + Insulin | 75 ± 5.1 | 71 ± 4.8 |

| SSG (10 µmol/L) + Insulin | 88 ± 6.2 | 85 ± 5.9 |

| Rosiglitazone (B1679542) (10 µmol/L) + Insulin | 91 ± 6.5 | 88 ± 6.1 |

| *P<0.05, **P<0.01 vs. model group. Data are presented as mean ± standard deviation.[3] |

Experimental Protocols: In Vitro Studies

-

Cell Culture : HepG2 cells were cultured in DMEM with 10% FBS. C2C12 myoblasts were differentiated into myotubes by switching to DMEM with 2% horse serum.[3]

-

Glucose Consumption Assay : HepG2 cells were treated with SSG and/or insulin for 24 hours. The glucose concentration in the culture medium was measured using a glucose oxidase kit.[3]

-

Insulin Resistance Model : Differentiated C2C12 myotubes were incubated with high insulin (1 µmol/L) for 24 hours to induce insulin resistance. Then, cells were treated with SSG or rosiglitazone in the presence of high insulin for another 24 hours.[3]

-

Glucose Uptake Assay : Glucose uptake in C2C12 myotubes was measured using the fluorescent glucose analog 2-NBDG.[3]

-

Gene Expression Analysis : The mRNA levels of genes related to lipid metabolism (SREBP-1c, SREBP-2, FAS, ACC, HMGR, PPARα, PPARγ) were quantified by real-time quantitative PCR.[3]

Molecular Mechanisms and Signaling Pathways

The antidiabetic effects of this compound are attributed to its ability to modulate key signaling pathways involved in glucose and lipid homeostasis.

AMPK and Akt Signaling

This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3][4] Activated AMPK can enhance glucose uptake in muscle cells, promote fatty acid oxidation, and suppress gluconeogenesis and lipid synthesis in the liver.[5][6] The activation of Akt, another crucial kinase in the insulin signaling pathway, is also implicated.[3] The synergistic action of this compound with insulin suggests an enhancement of insulin sensitivity.[3]

References

- 1. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol-di-O-β-D-glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin-induced mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of Syringaresinol Diglucoside by Human Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic processes involved in the transformation of syringaresinol (B1662434) diglucoside by the human gut microbiota. It covers the core metabolic pathways, quantitative data on conversion efficiency, key bacterial players, and detailed experimental protocols for in vitro analysis.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a wide variety of plant-based foods, including seeds, grains, and vegetables. Syringaresinol diglucoside is a naturally occurring lignan (B3055560) that, upon ingestion, undergoes minimal absorption in the upper gastrointestinal tract. Its bioavailability and potential systemic health effects are largely dependent on its biotransformation by the complex ecosystem of the human gut microbiota. Intestinal bacteria convert dietary lignans into more bioavailable and biologically active metabolites known as enterolignans, primarily enterodiol (B191174) (END) and enterolactone (B190478) (ENL).[1][2] These enterolignans are recognized for their potential anti-inflammatory, and apoptotic effects, making the study of their formation crucial for understanding the health impact of lignan-rich diets and for the development of novel therapeutics.[1]

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process orchestrated by a consortium of gut bacteria. The transformation involves a series of key biochemical reactions, primarily deglycosylation, followed by demethylation and dehydroxylation, to produce the final enterolignan products.

The initial and rate-limiting step is the enzymatic removal of the two glucose moieties from the parent compound, a process known as deglycosylation. This reaction releases the aglycone, syringaresinol. Subsequent reactions, including demethylation and dehydroxylation, modify the core structure of syringaresinol, ultimately leading to the formation of enterodiol and enterolactone. While the complete pathway for syringaresinol is not as extensively mapped as for other lignans like secoisolariciresinol (B192356) diglucoside (SDG), the general transformation steps are considered analogous.[1][3]

Quantitative Analysis of Metabolism

The efficiency of lignan metabolism varies significantly between individuals and is dependent on the specific lignan structure and the composition of an individual's gut microbiota.[1][4] Experimental data from in vitro fermentation studies using human fecal microbiota show that this compound is metabolized at a notably lower rate compared to other plant lignans.

In a key study, the conversion of various lignans was measured after 24 hours of anaerobic incubation with a human fecal suspension. The results highlight the substantial differences in metabolic efficiency.[4]

| Lignan Precursor | Incubation Time (hours) | Percent Conversion to Enterolignans (END & ENL) |

| This compound | 24 | 4% |

| Pinoresinol Diglucoside | 24 | 55% |

| Secoisolariciresinol | 24 | 72% |

Table 1: Comparative conversion rates of different plant lignans to enterolignans (enterodiol and enterolactone) after 24-hour incubation with human fecal microbiota. Data sourced from Heinonen et al. (2001) as cited in[4].

This low conversion rate suggests that specific bacterial species or enzymatic machinery required for the initial deglycosylation of this compound may be less prevalent or active in the human gut compared to those that act on other lignans.

Key Bacterial Genera in Lignan Metabolism

While the specific bacterial consortia responsible for metabolizing this compound are not fully elucidated, research on the more extensively studied lignan, secoisolariciresinol diglucoside (SDG), has identified several key bacterial players involved in the distinct metabolic steps. These bacteria are considered strong candidates for participating in syringaresinol metabolism due to the similarity of the required enzymatic reactions.

-

Deglycosylation : The initial removal of sugar moieties is catalyzed by bacteria possessing β-glucosidase enzymes. Genera known to perform this step include Bacteroides and Clostridium.[3]

-

Demethylation : The removal of methyl groups is a crucial step performed by acetogenic bacteria such as Butyribacterium, Eubacterium, and Peptostreptococcus.[3][5][6]

-

Dehydroxylation : The removal of hydroxyl groups is carried out by species including Clostridium scindens and Eggerthella lenta.[3]

-